Free Acid Instability vs. Sodium Salt Stability
The free acid form, dimethyldithiocarbamic acid, is intrinsically unstable and undergoes rapid oxidation. This is in stark contrast to its sodium salt, sodium dimethyldithiocarbamate, which forms a stable crystalline hydrate. This fundamental difference in stability dictates that the free acid is unsuitable for long-term storage and is primarily used as an in-situ generated intermediate or for immediate derivatization, whereas the sodium salt is the preferred form for commercial applications requiring a shelf-stable reagent .
| Evidence Dimension | Chemical Stability |
|---|---|
| Target Compound Data | Unstable; rapidly oxidizes |
| Comparator Or Baseline | Sodium dimethyldithiocarbamate: Stable; forms crystalline hydrate with 2.5 mol water, dehydrates at 130°C |
| Quantified Difference | Qualitative difference in stability (stable vs. unstable) |
| Conditions | Ambient conditions for free acid; crystalline state for sodium salt |
Why This Matters
Procurement of the correct form (free acid vs. salt) is non-negotiable; the free acid is required for in-situ reactivity studies, while the salt is necessary for any application involving formulation or storage.
